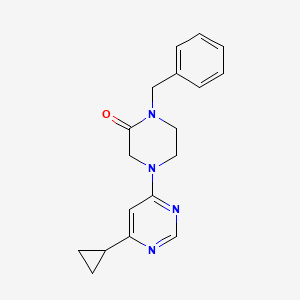
N-benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazoles are a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Benzyl compounds are those that contain a phenyl group attached to a CH2 group .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Hinsberg synthesis . The synthesis of benzyl compounds typically involves the reaction of a benzene derivative with an alkylating agent .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The benzyl group consists of a phenyl ring attached to a CH2 group .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Benzyl compounds can undergo reactions typical of alkyl groups, such as oxidation and halogenation .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The physical and chemical properties of benzyl compounds can vary widely depending on the specific compound .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has demonstrated the antimicrobial potential of derivatives related to N-benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride. For instance, a study by Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and assessed their antimicrobial activity. Some of these compounds showed potency exceeding reference drugs against pathogenic strains, particularly against Gram-positive bacteria and Candida strains, highlighting their potential in combating microbial infections (Bikobo et al., 2017).
Synthetic Methodologies
The synthesis and functionalization of thiazole derivatives have been explored extensively. Mariappan et al. (2016) described a metal-free approach for synthesizing biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, utilizing oxidative C–S bond formation strategies. This highlights the versatility of thiazole compounds in chemical synthesis, offering broad substrate scope and straightforward purification procedures (Mariappan et al., 2016).
Material Science Applications
In the field of material science, the structural properties of thiazole and benzothiazole derivatives have been leveraged for various applications. Xiao-lin Lu and M. Xia (2016) developed a novel V-shaped molecule derived from benzothiazole for potential use as a security ink. This molecule exhibits morphology-dependent fluorochromism, enabling reversible color changes under mechanical force or pH stimuli, which is valuable for security and anti-counterfeiting technologies (Xiao-lin Lu & M. Xia, 2016).
Safety And Hazards
Zukünftige Richtungen
Research into thiazole and benzyl compounds is ongoing, with scientists continually developing new derivatives with improved properties and activities . This includes the development of new synthetic methods, the discovery of new biological activities, and the design of more effective and safer drugs .
Eigenschaften
IUPAC Name |
N-benzyl-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2.ClH/c1-2-4-12(5-3-1)9-16-15-17-14(11-19-15)8-13-6-7-18-10-13;/h1-7,10-11H,8-9H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPUKXRVGGTWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)CC3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2705427.png)

![Methyl[(4-methylphenyl)methylene]ammoniumolate](/img/structure/B2705429.png)

![1-ethyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2705436.png)
![1-(Imidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B2705438.png)
![N-[1-(furan-2-yl)propan-2-yl]cyclopropanecarboxamide](/img/structure/B2705439.png)

![6-Fluorobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B2705442.png)

![1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine](/img/structure/B2705444.png)


![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2705449.png)